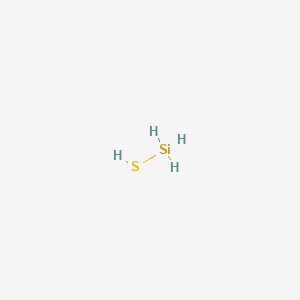
Silanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silanethiol is a useful research compound. Its molecular formula is H4SSi and its molecular weight is 64.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
Silanethiols are increasingly recognized for their utility in organic synthesis, particularly as reducing agents and intermediates in the formation of complex molecules.
Reducing Agents:
Silanethiols can serve as effective reducing agents in various reactions. For instance, the tris(trimethylsilyl)silane/thio reducing system has been utilized to measure rate constants for reactions involving carbon-centered radicals with thiols. This system allows for precise control over reaction conditions and yields valuable kinetic data .
Radical Chemistry:
In radical chemistry, silanethiols participate in hydrosilylation reactions, where they facilitate the addition of silicon across unsaturated bonds. This is particularly useful in synthesizing siloxane polymers and other silicon-containing materials . The ability to conduct these reactions under mild conditions with high selectivity makes silanethiols indispensable in synthetic organic chemistry.
Materials Science
Silanethiols play a crucial role in the development of advanced materials, particularly in polymer science and nanotechnology.
Polymerization:
Silanethiols are integral to thiol-ene polymerization processes, which allow for the creation of cross-linked networks with desirable mechanical properties. Recent studies have shown that incorporating silanethiol groups into polymer frameworks can enhance tensile strength and bonding with substrates like silicon wafers . This is particularly relevant for applications in microelectronics and coatings.
Surface Modification:
The unique reactivity of silanethiols makes them suitable for modifying surfaces at the nanoscale. By forming self-assembled monolayers on various substrates, silanethiols can impart specific chemical functionalities that enhance adhesion, hydrophobicity, or biocompatibility . This property is exploited in creating biosensors and other functionalized surfaces.
Catalysis
The catalytic applications of silanethiols are gaining traction due to their ability to stabilize reactive intermediates and enhance reaction rates.
Catalytic Systems:
Silanethiols can be used to modify silica-based catalysts, improving their activity and selectivity. For example, this compound-modified silica can facilitate various organic transformations while maintaining high stability under reaction conditions . These modified catalysts are often recoverable through simple phase separation techniques.
Enantioselective Catalysis:
In asymmetric synthesis, silanethiols have been employed as ligands to influence enantioselectivity in metal-catalyzed reactions. Their bulky nature allows for better control over the spatial arrangement of reactants, leading to enhanced selectivity .
Case Study 1: Hydrosilylation Reactions
A study demonstrated the use of this compound derivatives in hydrosilylation reactions under mild conditions. The results showed high yields and selectivity for various substrates, highlighting their effectiveness as reducing agents in organic synthesis .
Case Study 2: Thiol-Ene Polymerization
Research on thiol-ene polymers incorporating this compound groups revealed significant improvements in mechanical properties compared to traditional polymers. The optimized formulations exhibited enhanced hardness and tensile strength, making them suitable for demanding applications .
化学反应分析
Hydrolysis and Formation of Silanols
Silanethiols undergo hydrolysis to form silanols (SiOH) when exposed to moisture. This process involves the protonation of alkoxy groups followed by a bimolecular nucleophilic substitution (SN2) mechanism where water acts as a nucleophile. The reaction can be summarized as follows:
R SiH3+H2O→R SiOH+H2
This hydrolysis is crucial for activating silanethiols for subsequent reactions with polymers, enhancing adhesion properties .
Thiol-Michael Addition Reactions
Silanethiols participate in thiol-Michael addition reactions, which involve the addition of thiols to α,β-unsaturated carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the thiol group, allowing for the formation of thioether linkages.
Recent studies have shown that silanethiols exhibit higher reactivity compared to traditional thiols in these reactions. For example, when silanethiol was reacted with divinyl sulfone, the reaction proceeded rapidly, leading to high conversion rates of over 80% within one hour at elevated temperatures .
Radical Thiol-Ene Polymerization
Silanethiols can also engage in radical thiol-ene polymerizations, which are initiated by radical generators such as peroxides or photoinitiators. These reactions are characterized by the addition of the thiol across carbon-carbon double bonds (C=C), forming crosslinked polymer networks.
The reactivity of silanethiols in radical thiol-ene systems is notable; they tend to react at lower rates compared to conventional thiols but still achieve significant conversion levels due to their unique structural properties . The resulting materials often display enhanced mechanical properties and thermal stability.
H-Abstraction Reactions
The H-abstraction reactions involving silanethiols have been theoretically investigated to understand their kinetics and mechanisms better. These reactions typically show lower barrier energies for abstraction from silicon compared to equivalent carbon systems, making them favorable under certain conditions .
The following table summarizes key findings related to H-abstraction from silanethiols:
| Reaction Type | Barrier Energy (kcal/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Si-H with H attack | 91.7 | Variable |
| C-H with H attack | 105.0 | Higher than Si-H |
This indicates that while silanethiols are less reactive than their carbon counterparts in some scenarios, their unique silicon-hydrogen bond characteristics allow for efficient participation in radical processes.
Material Science
Silanethiols are increasingly utilized in material science for developing advanced composites and coatings due to their ability to form strong covalent bonds with various substrates. Their reactivity enables the creation of durable materials with enhanced mechanical properties.
Environmental Chemistry
The unique reactivity of silanethiols positions them as potential agents for environmental remediation processes, particularly in capturing heavy metals or organic pollutants through chelation mechanisms.
属性
CAS 编号 |
14044-97-4 |
|---|---|
分子式 |
H4SSi |
分子量 |
64.18 g/mol |
IUPAC 名称 |
sulfanylsilane |
InChI |
InChI=1S/H4SSi/c1-2/h1H,2H3 |
InChI 键 |
TXDNPSYEJHXKMK-UHFFFAOYSA-N |
规范 SMILES |
[SiH3]S |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













